Silicon dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

dioxosilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

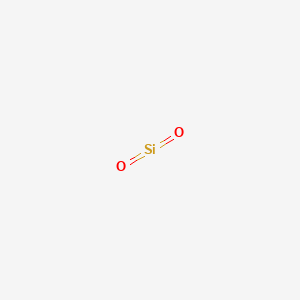

Canonical SMILES |

O=[Si]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 |

Source

|

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 |

Source

|

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

What are the fundamental properties of amorphous silicon dioxide?

An In-Depth Technical Guide to the Fundamental Properties of Amorphous Silicon Dioxide

Foreword: Beyond the Crystal

In the world of materials science, the elegant periodicity of crystalline structures often commands the spotlight. Yet, it is the deliberate absence of long-range order in amorphous this compound (a-SiO₂) that endows it with the remarkable and often counter-intuitive properties that underpin modern technology. From the transistors in our microprocessors to the optical fibers spanning the globe and innovative drug delivery systems, a-SiO₂ is a cornerstone material.[1][2] This guide eschews a superficial overview, instead delving into the fundamental causality behind the structural, mechanical, thermal, optical, and electrical properties of this versatile glass. Our objective is to provide researchers, scientists, and drug development professionals with a cohesive and field-proven understanding of a-SiO₂, grounded in both theoretical principles and practical experimental validation.

The Amorphous Architecture: A Network of Constrained Randomness

Unlike its crystalline counterpart, quartz, which features a perfectly ordered lattice, amorphous silica is a network of silicon-oxygen tetrahedra linked in a random configuration.[3] This disordered structure is not entirely chaotic; it is governed by specific local bonding rules that are the genesis of its macroscopic properties.

The Fundamental Building Block: The SiO₄ Tetrahedron

The core structural unit is the SiO₄ tetrahedron, with a central silicon atom covalently bonded to four oxygen atoms.[3] The O-Si-O bond angle is rigidly maintained at the tetrahedral angle of approximately 109.5 degrees, and the Si-O bond distance shows very little variation, measuring about 1.61 Å.[4] The critical feature that enables the amorphous state is the flexibility of the Si-O-Si "bridging" bond angle. This angle can vary widely, from 100° to 170°, with minimal energy penalty, allowing the tetrahedra to connect into a continuous but disordered three-dimensional network.[4] This inherent flexibility is why SiO₂ readily forms a glass upon cooling from a melt, rather than crystallizing.[4]

Caption: Fundamental SiO₄ tetrahedra linked by flexible bridging oxygen bonds.

Structural Defects: Inevitable Interruptions

The disordered nature of a-SiO₂ makes it susceptible to a variety of intrinsic point defects, which are localized irregularities in the bonding network. These defects are not mere imperfections; they fundamentally dictate many of the material's optical and electrical properties.[2] The most technologically significant defects are:

-

E' Center: An unpaired electron on a silicon atom that is bonded to only three oxygen atoms (a silicon dangling bond). This defect is paramagnetic and has a characteristic optical absorption band.[5]

-

Non-Bridging Oxygen Hole Center (NBOHC): A hole (missing electron) localized on an oxygen atom that is bonded to only one silicon atom (an oxygen dangling bond).[1][5][6] This defect is associated with a prominent photoluminescence signal.[1][6]

-

Oxygen-Deficient Center (ODC): A neutral oxygen vacancy, which can manifest as a direct Si-Si bond between two tetrahedra.[5]

These defects can be present in as-grown silica but are often created or activated by exposure to ionizing radiation, such as UV light or gamma rays.[1][5]

| Property | Amorphous this compound | α-Quartz (Crystalline) | Reference |

| Density | 2.196 g/cm³ | 2.648 g/cm³ | [7][8] |

| Structure | Amorphous (No long-range order) | Crystalline | [4][9] |

| Si-O Bond Length | ~1.61 Å | ~1.61 Å | [4][8] |

| O-Si-O Bond Angle | ~109° | ~109° | [4] |

| Si-O-Si Bond Angle | Variable (100°-170°) | 144° | [4][8] |

Mechanical and Thermal Properties: An Anomalous Response

The unique structural arrangement of a-SiO₂ gives rise to several unusual mechanical and thermal behaviors that set it apart from most other materials.

Mechanical Behavior

Amorphous silica is a hard, brittle material. Its open, disordered network results in a lower density compared to its crystalline forms.[7][8] Nanoindentation studies are commonly employed to quantify its mechanical response. Interestingly, the elastic and shear moduli, as well as the hardness, of a-SiO₂ films have been shown to increase with the temperature at which they are grown, a phenomenon linked to the resulting density of the film.[10]

Perhaps its most peculiar characteristic is an anomalous increase in its elastic modulus with increasing temperature, a behavior contrary to that of most solids.[10] This is linked to reversible local transitions within the atomic network structure.[10]

Thermal Characteristics

The thermal properties of a-SiO₂ are dominated by phonon scattering in its disordered structure, leading to a relatively low thermal conductivity compared to crystalline quartz.[8]

-

Thermal Conductivity: The thermal conductivity of bulk a-SiO₂ is approximately 1.4 W/(m·K).[8] For thin films, this value can be lower, in the range of 0.98 to 1.5 W/(m·K), and is influenced by film thickness and preparation method.[11][12]

-

Specific Heat: The specific heat of a-SiO₂ is approximately 1.0 J/(g·K).[9]

-

Thermal Expansion: Amorphous silica exhibits a very low coefficient of thermal expansion. At low temperatures (between 140 K and 210 K), it even displays a negative thermal expansion coefficient, another anomalous behavior tied to its network dynamics.[10]

Experimental Protocol: Measuring Hardness and Elastic Modulus via Nanoindentation

This protocol outlines a standardized procedure for characterizing the mechanical properties of an a-SiO₂ thin film. The self-validating nature of this protocol lies in the mandatory calibration and multi-site analysis to ensure statistical relevance.

-

System Calibration:

-

1.1. Select a standard fused silica reference sample with known Hardness (H) and Young's Modulus (E).

-

1.2. Perform a series of indentations on the reference sample using a calibrated Berkovich diamond indenter tip.

-

1.3. Analyze the load-displacement curves to determine the indenter tip area function. The calculated H and E values must be within 5% of the certified values for the reference sample. If not, the tip area function must be recalibrated.

-

-

Sample Preparation and Mounting:

-

2.1. Ensure the a-SiO₂ sample surface is clean and free of particulate contamination using a nitrogen gas flow.

-

2.2. Securely mount the sample to the nanoindenter stage using a rigid adhesive to prevent any slippage or vibration during measurement.

-

-

Indentation Procedure:

-

3.1. Define an array of indentation sites (e.g., a 5x5 grid) with sufficient spacing (typically >20x the indentation depth) to avoid interaction between adjacent indents.

-

3.2. Set the maximum indentation depth. For a thin film, this should not exceed 10% of the film thickness to minimize influence from the underlying substrate.

-

3.3. Apply the load at a constant strain rate (e.g., 0.05 s⁻¹) until the maximum depth is reached.

-

3.4. Hold the load constant at the maximum depth for a brief period (e.g., 10 seconds) to allow for any plastic deformation to stabilize.

-

3.5. Unload the indenter at the same rate until the load is reduced by 90%.

-

-

Data Analysis (Oliver-Pharr Method):

-

4.1. For each indentation, analyze the resulting load-displacement curve.

-

4.2. Determine the stiffness (S) from the slope of the initial portion of the unloading curve.

-

4.3. Calculate the hardness (H) as the maximum load (P_max) divided by the projected contact area (A_c).

-

4.4. Calculate the reduced modulus (E_r) from the stiffness and contact area.

-

4.5. Finally, calculate the Young's Modulus (E) of the film, taking into account the Poisson's ratio of the film and the indenter.

-

-

Reporting:

-

5.1. Report the mean and standard deviation of the Hardness and Young's Modulus values obtained from all valid indentations in the array.

-

5.2. Discard any data points from indentations that show evidence of surface anomalies or cracking.

-

Optical and Electrical Properties: A Wide-Bandgap Insulator

The electronic structure of a-SiO₂ is responsible for its exceptional optical transparency and its role as a premier electrical insulator.[6]

Optical Properties

Amorphous SiO₂ is highly transparent across a wide spectral range, from the infrared to the vacuum UV.[6] This is a direct consequence of its large electronic bandgap of approximately 9 eV.[6][13] This wide gap means that high-energy photons are required to excite electrons from the valence band to the conduction band, resulting in low absorption of visible light.

However, the aforementioned structural defects introduce energy levels within this bandgap.[5] These defect states can absorb sub-bandgap photons, leading to photodarkening, or they can act as centers for photoluminescence (PL), where the material emits light after being excited by higher-energy photons.[5][6] For example, the NBOHC defect is famously associated with a red luminescence line around 1.9 eV.[1][14]

Caption: Experimental workflow for characterizing defect-related photoluminescence.

Electrical Properties

With its wide bandgap and lack of free charge carriers, a-SiO₂ is one of the best electrical insulators known, making it the foundational dielectric material in the semiconductor industry for metal-oxide-semiconductor (MOS) devices.[2][15]

-

Electrical Resistivity: It possesses an extremely large electrical resistivity.[15]

-

Dielectric Strength: It can withstand very high electric fields before breaking down, a property crucial for its use in transistors.

-

Ionic Conductivity: The open, amorphous structure contains channels through which small positive ions, such as Na⁺ and K⁺, can migrate under an electric field, which can be a reliability concern in electronic devices.[4]

While nominally an insulator, charge transport can occur, often mediated by defects that act as deep electron traps within the bandgap.[15] The conductivity is therefore highly dependent on the purity and defect concentration of the material.[15]

| Property | Typical Value for a-SiO₂ | Reference |

| Bandgap | ~9 eV | [6][13] |

| Refractive Index (n_D) | ~1.46 | [8] (Value for fused quartz, similar for amorphous) |

| Dielectric Constant | 3.9 | [16] (Value for fused silica) |

| Thermal Conductivity | ~1.4 W/(m·K) | [8] |

Application Spotlight: Amorphous Silica in Drug Development

The unique properties of a-SiO₂ extend beyond electronics and optics into the pharmaceutical realm. Its high surface area, porous nature, and chemical inertness make it an invaluable excipient in drug formulations and an innovative platform for drug delivery.[17][18]

-

Glidant and Anti-caking Agent: In powdered drug formulations, the high surface area and flow-enhancing properties of fumed silica improve the manufacturability of tablets and capsules, ensuring uniform dosing.[17]

-

Amorphous Drug Delivery Systems: A major challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). By loading a crystalline API into the nanosized pores of mesoporous silica, the drug can be stabilized in an amorphous state.[19] This amorphous form often has a significantly higher dissolution rate and bioavailability compared to its crystalline counterpart.[20] The large surface area of silica facilitates drug adsorption and subsequent release.[21]

The ability to control pore size and surface chemistry allows for the design of sophisticated drug delivery systems with tailored release profiles, making a-SiO₂ a key material in the development of advanced therapeutics.[18][21]

References

- Optical properties of amorphous SiO2 near the fundamental absorption edge. (Source: vertexaisearch.cloud.google.com)

- Defects in Amorphous this compound. (Source: IuE)

- SiO2 Properties and Applications.

- DEFECTS IN AMORPHOUS SiO2: REACTIONS, DYNAMICS AND OPTICAL PROPERTIES. (Source: Vanderbilt University)

- Structure and properties of amorphous silica and its related m

- Temperature effects on the structure and mechanical properties of vapor deposited a-SiO2. (Source: arXiv)

- What Are The Properties Of Amorphous Silica?. (Source: YouTube)

- Atomic structure of amorphous silica. (a) Schematic representation of...

- Physical and electrical properties of silica. (Source: AIP Publishing)

- Application of mesoporous this compound and silicate in oral amorphous drug delivery systems. (Source: PubMed)

- Electronic Properties of Amorphous this compound. (Source: DSpace@MIT)

- 2.1 this compound Properties. (Source: IuE)

- Intrinsic Point Defects in Silica for Fiber Optics Applic

- Electronic Properties of Amorphous this compound. (Source: DSpace@MIT)

- Structures and properties of amorphous this compound—Issues on the reliability and novel applications.

- The relationship between thermal conductivity of SiO2 thin film and...

- Cross-plane thermal conductivity in amorphous Si/SiO2 superl

- This compound. (Source: Wikipedia)

- Synthetic Amorphous Silica: Applications and Advantages in Manufacturing. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)

- An introduction to this compound (silica) forms and applications.

- The application of silica in the pharmaceutical industry: the important role of disintegrants. (Source: PPT SILCILA FOR MEDICINE)

- Silica-Based Amorphous Drug Delivery Systems | Request PDF.

- Properties: Silica - this compound (SiO2). (Source: AZoM)

Sources

- 1. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. researchgate.net [researchgate.net]

- 4. SiO2 Properties and Applications [enigmatic-consulting.com]

- 5. Intrinsic Point Defects in Silica for Fiber Optics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hasyweb.desy.de [hasyweb.desy.de]

- 7. youtube.com [youtube.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. 2.1 this compound Properties [iue.tuwien.ac.at]

- 10. arxiv.org [arxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. pubs.aip.org [pubs.aip.org]

- 16. azom.com [azom.com]

- 17. nbinno.com [nbinno.com]

- 18. alfatestlab.com [alfatestlab.com]

- 19. Application of mesoporous this compound and silicate in oral amorphous drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jksilicas.com [jksilicas.com]

- 21. researchgate.net [researchgate.net]

Silica Structures Unveiled: A Technical Guide to Crystalline and Amorphous Forms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon dioxide (SiO₂), or silica, is one of the most abundant compounds in the Earth's crust, forming the basis of countless natural and synthetic materials. For drug development professionals, understanding the nuanced differences between its two primary structural forms—crystalline and amorphous—is not merely an academic exercise. It is fundamental to innovation, efficacy, and safety. The atomic arrangement of silica dictates its physicochemical properties, toxicological profile, and ultimate utility as an excipient or advanced drug delivery vehicle.

This guide provides a detailed exploration of the structural dichotomy between crystalline and amorphous silica. We will dissect their atomic architecture, compare their resulting properties, and explain the profound implications these differences have for pharmaceutical applications, from enhancing drug bioavailability to ensuring formulation safety.

The Fundamental Structural Divide: Long-Range vs. Short-Range Order

The core difference between crystalline and amorphous silica lies in the arrangement of their fundamental building block: the SiO₄ tetrahedron, where one silicon atom is covalently bonded to four oxygen atoms.

Crystalline Silica: A World of Order Crystalline silica is defined by long-range atomic order .[1][2] The SiO₄ tetrahedra are arranged in a regular, repeating, three-dimensional lattice that extends throughout the entire material. This highly ordered structure is not monolithic; silica is polymorphic, meaning it can exist in several different crystalline forms, or polymorphs, depending on the conditions of formation.[3] The most common polymorphs encountered at atmospheric pressure are quartz, tridymite, and cristobalite, each with its own unique lattice structure and stability at different temperatures.[4]

Amorphous Silica: A Random Network In stark contrast, amorphous silica lacks any long-range repeating pattern.[1][5] While it exhibits short-range order —meaning the basic SiO₄ tetrahedral structure is maintained locally—these tetrahedra are connected in a random, disordered network.[6][7] This lack of periodicity results in variations in bond angles and lengths throughout the material.[5] When cooled from a molten state, silica naturally forms this amorphous, or glassy, structure.[8] Synthetic forms, such as silica gel, fumed silica, and mesoporous silica, are also amorphous and are engineered for specific applications.

Caption: Atomic arrangement in crystalline vs. amorphous silica.

A Comparative Analysis of Physicochemical Properties

The structural differences directly translate into distinct and predictable properties that govern the behavior and application of each silica type.

| Property | Crystalline Silica | Amorphous Silica | Causality (The "Why") |

| Atomic Structure | Long-range order; repeating 3D lattice.[1][2] | Short-range order only; random network.[1][6][7] | The fundamental difference in atomic arrangement. |

| Polymorphs | Multiple forms exist (e.g., quartz, cristobalite, tridymite).[4][8] | A single, disordered phase. | The ordered structure allows for different stable packing arrangements. |

| Density | Generally higher (e.g., Quartz: ~2.65 g/cm³). | Generally lower (e.g., Fused Silica: ~2.20 g/cm³). | The ordered lattice of crystalline forms allows for more efficient and compact atomic packing. |

| Melting Point | Sharp, well-defined melting point (e.g., Cristobalite: 1713°C).[8] | Softens over a range of temperatures; no distinct melting point.[5] | Breaking a uniform crystal lattice requires a specific amount of energy. A disordered network softens gradually as bonds weaken. |

| Solubility | Very low solubility in water and biological fluids.[5] | Higher solubility (3-4 times more soluble than crystalline forms).[5][9] | The random, higher-energy structure of amorphous silica is thermodynamically less stable and more susceptible to hydrolysis. |

| Surface Area | Low intrinsic surface area. | Can be engineered to have extremely high surface area (>1000 m²/g).[10][11] | Synthetic methods for amorphous silica can create highly porous structures (e.g., mesoporous silica). |

| Toxicological Profile | Inhalation of fine particles is fibrogenic and carcinogenic (causes silicosis).[12][13][14] | Synthetic amorphous silica is Generally Recognized As Safe (GRAS) by the FDA.[12][15] | The low solubility and sharp crystal edges of crystalline silica cause persistent lung inflammation, whereas the higher solubility of amorphous silica allows it to be cleared by the body.[9][15] |

Implications for Drug Development and Delivery

For pharmaceutical scientists, these property differences are paramount. They dictate why one form of silica is a hazardous material to be avoided while the other is a cutting-edge tool for solving complex formulation challenges.

Amorphous Silica: The Platform for Advanced Drug Delivery

The unique properties of synthetic amorphous silica, particularly Mesoporous Silica Nanoparticles (MSNs) , have made it a revolutionary platform for drug delivery.[16][17]

-

Enhancing Bioavailability: The primary challenge for up to 90% of drug candidates in the development pipeline is poor water solubility.[18] Amorphous silica addresses this directly. By loading a poorly soluble Active Pharmaceutical Ingredient (API) into the nano-sized pores of MSNs, the API is stabilized in its amorphous (more soluble) state.[16][19][20] This prevents the drug from crystallizing and significantly enhances its dissolution rate and subsequent bioavailability.[19][21][22]

-

High Drug Loading: The exceptionally large surface area and pore volume of MSNs allow for a high drug loading capacity, making them efficient carriers.[10][23]

-

Controlled and Targeted Release: The surface of amorphous silica is rich in silanol (Si-OH) groups, which can be easily functionalized.[24] This allows scientists to attach targeting ligands to direct the nanoparticles to specific cells or tissues, or to add "gatekeeper" molecules that release the drug only in response to specific stimuli like pH changes or enzymes.[10]

Crystalline Silica: A Limited and Hazardous Role

Due to its low intrinsic surface area, low solubility, and, most importantly, its severe toxicity upon inhalation, crystalline silica is not used as a drug delivery vehicle.[13] Its presence in pharmaceutical raw materials is strictly monitored and limited to trace amounts to ensure product safety.

Differentiating the Structures: Key Characterization Protocols

Distinguishing between crystalline and amorphous silica is a critical step in materials characterization and quality control. X-ray Diffraction (XRD) is the definitive technique for this purpose.

Core Technique: X-ray Diffraction (XRD)

The principle behind XRD is the interaction of X-rays with the atomic planes within a material.

-

Crystalline Silica: The ordered, repeating lattice planes diffract X-rays at specific angles, producing a series of sharp, intense peaks known as Bragg peaks. The position and intensity of these peaks are unique to each crystalline polymorph (e.g., quartz, cristobalite), acting as a "fingerprint."

-

Amorphous Silica: The lack of long-range order means there are no lattice planes to cause coherent diffraction. Instead, amorphous silica scatters X-rays diffusely, resulting in a broad, hump-like feature in the XRD pattern, typically centered around 22° 2θ for Cu Kα radiation.[25][26][27]

Caption: A simplified workflow for XRD analysis of silica.

Experimental Protocol: Distinguishing Silica Forms via XRD

-

Objective: To determine if a silica sample is crystalline or amorphous.

-

Materials: Silica powder sample, sample holder, X-ray diffractometer with a Cu Kα radiation source.

-

Methodology:

-

Sample Preparation: Ensure the silica sample is a fine, homogeneous powder. If necessary, gently grind the sample in an agate mortar and pestle. Pack the powder into the sample holder, ensuring a flat, level surface that is flush with the holder's rim.

-

Instrument Configuration:

-

Power on the X-ray generator and detector according to the manufacturer's instructions.

-

Set the generator to standard operating conditions (e.g., 40 kV, 40 mA).

-

Ensure the instrument is aligned and calibrated.

-

-

Data Acquisition:

-

Mount the sample holder in the diffractometer.

-

Set the angular range for the scan. A typical range for this analysis is from 10° to 80° 2θ.

-

Select a step size (e.g., 0.02°) and a dwell time per step (e.g., 1 second).

-

Initiate the scan.

-

-

Data Analysis & Interpretation:

-

Upon completion, process the raw data using analysis software to generate the diffractogram (Intensity vs. 2θ).

-

Examine the pattern:

-

If sharp, well-defined peaks are present: The sample is crystalline. Compare the peak positions (2θ values) to a database (e.g., ICDD) to identify the specific polymorph(s) present.

-

If the pattern shows a single broad hump: The sample is amorphous.[26]

-

If the pattern shows sharp peaks superimposed on a broad hump: The sample is a mixture of crystalline and amorphous phases.

-

-

-

-

Self-Validation: Run a known crystalline standard (e.g., NIST SRM 1878a Quartz) and a known amorphous standard (e.g., fumed silica) to confirm instrument performance and validate the interpretation of the unknown sample's pattern.

Conclusion

The distinction between crystalline and amorphous silica is a clear illustration of how atomic-level structure dictates macro-level function and safety. For researchers and developers in the pharmaceutical industry, crystalline silica is a potential contaminant with well-documented hazards. Conversely, amorphous silica, particularly in its mesoporous form, is a highly versatile and safe advanced material. Its ability to stabilize amorphous APIs, enhance solubility, and provide a platform for controlled drug delivery offers a powerful solution to some of the most pressing challenges in modern drug development. A thorough understanding and robust characterization of these structures are therefore essential for harnessing their full potential safely and effectively.

References

- Vertex AI Search. (n.d.). Mesoporous Silica Nanoparticles as Drug Delivery Systems - MDPI.

- Vertex AI Search. (n.d.). Mesoporous Silica Nanoparticles as Drug Delivery Systems - PubMed.

- Vertex AI Search. (n.d.). Synthesis and Drug Delivery Applications for Mesoporous Silica Nanoparticles.

- Vertex AI Search. (n.d.). Mesoporous Silica Nanoparticles for Drug Delivery: Current Insights - MDPI.

- Vertex AI Search. (n.d.). mesoporous silica nanoparticles as a drug delivery mechanism - PubMed.

- Vertex AI Search. (n.d.). Polymorphs of silica (SiO2 ) - ChemicalBook.

- Vertex AI Search. (n.d.). Crystalline Silica vs. Amorphous Silica - Rockwell Labs Ltd.

- Vertex AI Search. (n.d.). Amorphous vs. Crystalline Nano Silica: What You Need to Know and Why Nanoclad Is Safe.

- Vertex AI Search. (n.d.). Amorphous vs. Crystalline Silicon: Which One Do You Need? - Wafer World.

- Vertex AI Search. (n.d.). Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - NIH.

- Vertex AI Search. (n.d.). What are the polymorphic forms of silica, and what are its transformations? - Quora.

- Vertex AI Search. (n.d.). Silica Polymorphs - - Clark Science Center.

- Vertex AI Search. (n.d.). What Is The Difference Between Amorphous And Crystalline Silica? - Chemistry For Everyone - YouTube.

- Vertex AI Search. (n.d.). Role of Fine Silica as Amorphous Solid Dispersion Carriers for Enhancing Drug Load and Preventing Recrystallization- A Comprehensive Review - PubMed.

- Vertex AI Search. (n.d.). Silica - ToxFAQs - Agency for Toxic Substances and Disease Registry | ATSDR.

- Vertex AI Search. (n.d.). Silica | ToxFAQs™ | ATSDR - CDC.

- Vertex AI Search. (n.d.). Understanding the 5 forms of silica.

- Vertex AI Search. (n.d.). Polymorphism | Crystal Structures, Molecular Shapes & Lattices - Britannica.

- Vertex AI Search. (n.d.). The Importance of Amorphous Stability: Mesoporous Silica for Poor Glass Formers.

- Vertex AI Search. (n.d.). Does Vitreous Silica Contradict the Toxicity of the Crystalline Silica Paradigm? | Request PDF - ResearchGate.

- Vertex AI Search. (n.d.). Structural, Optical, and Morphological Characterization of Silica Nanoparticles Prepared by Sol-Gel Process - DergiPark.

- Vertex AI Search. (n.d.). What Is Short-range Order In Amorphous Solids? - Chemistry For Everyone - YouTube.

- Vertex AI Search. (n.d.). Novel Use of Silica for Drug Delivery - Drug Discovery and Development.

- Vertex AI Search. (n.d.). Exploration of Mesoporous Silica-based Amorphous Solid Dispersions to Enhance Bioavailability.

- Vertex AI Search. (n.d.). Differentiating between long and short range disorder in infra-red spectra: on the meaning of “crystallinity” in silica - RSC Publishing.

- Vertex AI Search. (n.d.). An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC - PubMed Central.

- Vertex AI Search. (n.d.). Green Surfactant-Free Synthesis of Mesoporous Silica Materials via a Biomass-Derived Carboxylic Acid-Assisted Approach - MDPI.

- Vertex AI Search. (n.d.). Short range order – Knowledge and References - Taylor & Francis.

- Vertex AI Search. (n.d.). X-ray diffraction patterns of amorphous silica fume and nano-silica, showing broad diffuse scattering. - ResearchGate.

- Vertex AI Search. (n.d.). XRD spectra of ( a ) amorphous and ( b ) polycrystalline silicon colloids, ( c ) corresponds to single crystal silicon sample powder - ResearchGate.

- Vertex AI Search. (n.d.). Short Range Order Vs Long Range Order: A Comparative Study.

- Vertex AI Search. (n.d.). Silica Materials for Medical Applications - PMC - NIH.

- Vertex AI Search. (n.d.). Role of Fine Silica as Amorphous Solid Dispersion Carriers for Enhancing Drug Load and Preventing Recrystallization- A Comprehensive Review - ResearchGate.

Sources

- 1. Amorphous vs. Crystalline Silicon: Which One Do You Need? [waferworld.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. Polymorphism | Crystal Structures, Molecular Shapes & Lattices | Britannica [britannica.com]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Polymorphs of silica (SiO2 )_Chemicalbook [chemicalbook.com]

- 9. drkilligans.com [drkilligans.com]

- 10. mdpi.com [mdpi.com]

- 11. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nanoclad.ca [nanoclad.ca]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Silica | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Mesoporous Silica Nanoparticles as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. Role of Fine Silica as Amorphous Solid Dispersion Carriers for Enhancing Drug Load and Preventing Recrystallization- A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Exploration of Mesoporous Silica-based Amorphous Solid Dispersions to Enhance Bioavailability [wisdomlib.org]

- 21. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 22. researchgate.net [researchgate.net]

- 23. Mesoporous silica nanoparticles as a drug delivery mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pulsus.com [pulsus.com]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

The Surface Heart of a Versatile Excipient: A Technical Guide to the Surface Chemistry and Hydroxyl Group Density of Fumed Silica

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Beyond a White Powder

To the uninitiated, fumed silica is a remarkably light, fluffy white powder. To the seasoned scientist and drug development professional, it is a critical excipient, a versatile tool whose efficacy is dictated by the intricate chemistry occurring at its surface.[1][2][3] This guide eschews a superficial overview, instead delving into the core of what governs fumed silica's functionality: its surface chemistry, with a laser focus on the quantification and implications of its hydroxyl (silanol) groups. Understanding and controlling this single parameter is paramount to harnessing its full potential in pharmaceutical formulations, from enhancing powder flow to sophisticated drug delivery systems.[3][4]

The Genesis and Structure of Fumed Silica: A Foundation of High Surface Area

Fumed silica, also known as pyrogenic silica, is produced by the vapor-phase hydrolysis of a silicon compound, typically silicon tetrachloride, in a flame of hydrogen and oxygen.[3][5] This high-temperature process results in the formation of primary spherical nanoparticles (typically 7-40 nm in diameter) which fuse to form three-dimensional, branched, chain-like aggregates.[5][6] These aggregates can then mechanically entangle to form larger agglomerates. This unique structure gives fumed silica its characteristic low bulk density and exceptionally high specific surface area.[5]

It is this vast surface that serves as the stage for the chemical interactions that define fumed silica's utility. The surface is not a passive landscape; it is an active, reactive environment dominated by the presence of silanol groups (Si-OH).[4]

Deconstructing the Fumed Silica Surface: A Taxonomy of Silanol Groups

The surface of fumed silica is populated by various types of silanol groups, each with distinct reactivity and spatial arrangement.[7][8] Understanding these differences is crucial for predicting and controlling surface interactions.

-

Isolated Silanols (Free Silanols): These are single hydroxyl groups bonded to a silicon atom, well-separated from other silanols. They are considered the most reactive type of silanol group.[7][9]

-

Geminal Silanols (Silanediols): These consist of two hydroxyl groups attached to the same silicon atom.

-

Vicinal Silanols (Bridged Silanols): These are hydroxyl groups on adjacent silicon atoms that are close enough to interact via hydrogen bonding.[7]

The relative abundance of these groups is influenced by the manufacturing process and any subsequent thermal treatment (calcination).[7][10] Heating fumed silica leads to dehydroxylation, a process where adjacent silanol groups condense to form siloxane bridges (Si-O-Si) and release a water molecule.[7][10] This process is reversible to some extent through rehydroxylation.

dot graph TD { subgraph "Fumed Silica Surface" A[Isolated Silanol(≡Si-OH)] B[Geminal Silanols(=Si(OH)2)] C[Vicinal Silanols(Hydrogen-Bonded)] end

} caption: "Types of silanol groups and their condensation to form siloxane bridges."

Quantifying the Surface: The Criticality of Hydroxyl Group Density

The hydroxyl group density, often expressed as the number of OH groups per square nanometer (OH/nm²), is a critical parameter that dictates the hydrophilicity, reactivity, and interaction potential of fumed silica.[7][10] The Zhuravlev model posits that a fully hydroxylated amorphous silica surface has a constant density of silanol groups, approximately 4.6 to 4.9 OH/nm².[7][10] This value serves as a crucial benchmark in surface characterization.

Several analytical techniques can be employed to determine the hydroxyl group density, each with its own set of principles, advantages, and limitations.

| Technique | Principle | Advantages | Limitations |

| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature. The mass loss between ~200°C and 1000°C is attributed to the condensation of silanol groups.[11][12][13] | Simple, rapid, and requires a small sample size.[13] | Can be difficult to distinguish between the loss of physically adsorbed water and the condensation of different types of silanols.[11] |

| Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) | A vibrational spectroscopy technique that is highly sensitive to surface species. Specific IR bands correspond to different types of silanol groups.[14][15] | Provides qualitative and quantitative information about the different types of silanol groups.[14] | Quantitative analysis can be complex and may require careful calibration.[11][16] |

| Chemical Titration (e.g., with Grignard Reagent) | A chemical reaction where a reagent, such as a Grignard reagent, reacts specifically with the silanol groups, and the amount of product (e.g., methane) is quantified.[17] | Highly specific to reactive silanol groups.[17] | Can be technically demanding and requires anhydrous conditions.[17] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solid-state NMR, particularly 1H and 29Si NMR, can distinguish between different silanol environments.[9][18] | Provides detailed structural information about the local environment of the silanol groups.[9] | Requires specialized equipment and expertise. |

Experimental Protocols for Hydroxyl Group Density Determination

Thermogravimetric Analysis (TGA)

Objective: To determine the total hydroxyl group density of fumed silica.

Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of the fumed silica sample into a TGA crucible.

-

Instrument Setup:

-

Purge gas: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 200°C at 10°C/min and hold for 30 minutes to remove physically adsorbed water.

-

Ramp from 200°C to 1000°C at 10°C/min.

-

-

-

Data Analysis:

-

The weight loss between 200°C and 1000°C is attributed to the condensation of silanol groups, forming water.

-

The number of moles of water lost is calculated from the weight loss.

-

Assuming the condensation of two silanol groups produces one water molecule (2 Si-OH → Si-O-Si + H₂O), the number of moles of silanol groups can be determined.

-

The hydroxyl group density (OH/nm²) is then calculated by normalizing the number of silanol groups by the specific surface area of the fumed silica (determined by a separate BET analysis).

-

dot graph TD { A[Start] --> B{Weigh Fumed Silica}; B --> C{Place in TGA}; C --> D{Heat to 200°C(Remove Physisorbed Water)}; D --> E{Heat to 1000°C(Dehydroxylation)}; E --> F{Measure Weight Loss(200-1000°C)}; F --> G{Calculate Moles of H2O Lost}; G --> H{Calculate Moles of Si-OH}; H --> I{Normalize by Surface Area}; I --> J[Hydroxyl Group Density (OH/nm²)]; J --> K[End];

} caption: "Workflow for TGA-based determination of hydroxyl group density."

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

Objective: To qualitatively and quantitatively assess the different types of silanol groups on the fumed silica surface.

Methodology:

-

Sample Preparation: Lightly pack the fumed silica powder into the DRIFTS sample cup.

-

Instrument Setup:

-

Acquire a background spectrum of a non-absorbing matrix (e.g., KBr).

-

Place the sample cup in the DRIFTS accessory.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for different species:

-

~3745 cm⁻¹: Isolated silanol groups (sharp peak).